![molecular formula C7H10N2O3 B14227811 (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol CAS No. 821806-14-8](/img/structure/B14227811.png)
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is a chemical compound that features a pyrimidine ring attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol typically involves the reaction of pyrimidine derivatives with propane-1,2-diol under specific conditions. One common method involves the use of a catalyst-free environment to facilitate the reaction between hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of substituted carbamates, including those with pyrimidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalyst-free techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with collagen synthesis in fibrotic tissues, thereby reducing fibrosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Pyrrolidin-1-yl)pyrimidine
Uniqueness
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is unique due to its specific structure, which combines a pyrimidine ring with a propane-1,2-diol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
821806-14-8 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2R)-3-pyrimidin-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C7H10N2O3/c10-4-6(11)5-12-7-8-2-1-3-9-7/h1-3,6,10-11H,4-5H2/t6-/m1/s1 |
InChI Key |
YRDPGBRDUTZTFI-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)OC[C@@H](CO)O |
Canonical SMILES |
C1=CN=C(N=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


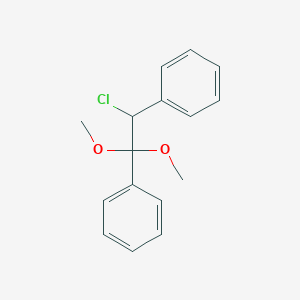

![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
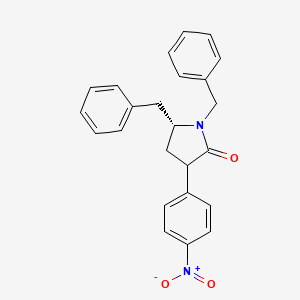
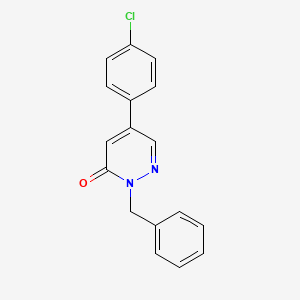
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
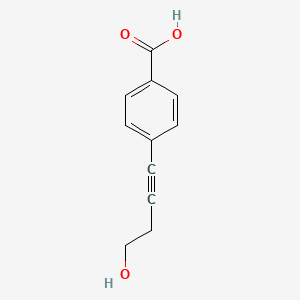
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
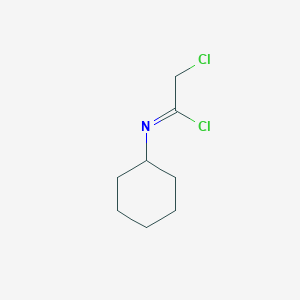
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)
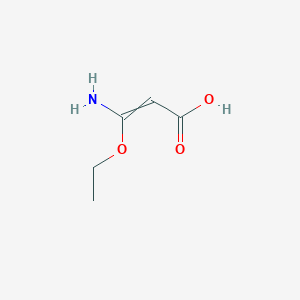
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
